

Spectroscopic Characterization of 1-Decene, 10-methoxy-: A Technical Guide

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Compound of Interest

Compound Name: 1-Decene, 10-methoxy-

CAS No.: 72928-41-7

Cat. No.: B3056620

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This guide provides an in-depth analysis of the spectroscopic data for **1-Decene, 10-methoxy-** (CAS: 72928-41-7), a bifunctional organic molecule incorporating a terminal alkene and a methyl ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this compound. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Implications

1-Decene, 10-methoxy-, with the molecular formula $C_{11}H_{22}O$, possesses two key functional groups: a terminal vinyl group ($-CH=CH_2$) and a terminal methoxy group ($-OCH_3$), separated by an eight-carbon aliphatic chain.^[1] This structure dictates a unique spectroscopic fingerprint, which we can predict and interpret with high confidence. The presence of sp^2 -hybridized carbons of the alkene and sp^3 -hybridized carbons of the alkyl chain and ether will give rise to distinct signals in both NMR and IR spectroscopy. The ether linkage and the alkene's double bond also provide predictable fragmentation sites in mass spectrometry.

Caption: Molecular structure of **1-Decene, 10-methoxy-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (^1H NMR) and carbon (^{13}C NMR), we can piece together the molecular structure.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is defined by chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). For **1-Decene, 10-methoxy-**, we anticipate distinct signals corresponding to the vinylic, aliphatic, and methoxy protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
=CH ₂ (H-1)	4.90 - 5.05	ddt	2H
-CH= (H-2)	5.75 - 5.85	ddt	1H
=CH-CH ₂ - (H-3)	2.00 - 2.10	q	2H
-CH ₂ -O- (H-10)	3.35 - 3.45	t	2H
-OCH ₃ (H-11)	3.30 - 3.40	s	3H
-(CH ₂) ₆ - (H-4 to H-9)	1.25 - 1.60	m	12H

Causality and Interpretation:

- **Vinylic Protons (H-1, H-2):** These protons are the most deshielded due to the anisotropy of the π -bond, placing them furthest downfield (δ 4.9-5.9). The H-2 proton, being adjacent to the alkyl chain, will appear as a complex multiplet (ddt - doublet of doublets of triplets). The terminal H-1 protons are diastereotopic and will show complex splitting from coupling to each other (geminal coupling) and to H-2 (vicinal coupling).
- **Allylic Protons (H-3):** These protons are adjacent to the double bond, causing a moderate downfield shift to \sim 2.05 ppm.
- **Methoxy Protons (H-11):** The protons of the methyl group attached to the oxygen are deshielded by the electronegative oxygen atom, appearing as a sharp singlet around 3.35 ppm.[2]

- Methylene Protons adjacent to Oxygen (H-10): Similarly, the CH₂ group directly bonded to the ether oxygen is deshielded, resonating around 3.40 ppm as a triplet.[2]
- Aliphatic Chain Protons (H-4 to H-9): The bulk of the methylene protons in the alkyl chain are shielded and will overlap in a complex multiplet in the δ 1.25-1.60 ppm region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, all 11 carbons are chemically distinct and should yield 11 discrete signals.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
=CH ₂ (C-1)	~114
-CH= (C-2)	~139
=CH-CH ₂ - (C-3)	~34
-CH ₂ -O- (C-10)	~73
-OCH ₃ (C-11)	~59
-(CH ₂) ₆ - (C-4 to C-9)	26 - 30

Causality and Interpretation:

- Alkene Carbons (C-1, C-2): The sp²-hybridized carbons of the double bond are significantly deshielded, appearing in the 114-140 ppm region. The internal carbon (C-2) is typically further downfield than the terminal carbon (C-1).[3]
- Ether Carbons (C-10, C-11): The carbons directly attached to the electronegative oxygen atom are deshielded and appear in the 50-80 ppm range. The methoxy carbon (C-11) is expected around 59 ppm, a characteristic value for aliphatic methyl ethers.[4]
- Aliphatic Carbons (C-3 to C-9): The sp³-hybridized carbons of the long alkyl chain will resonate in the typical alkane region of 26-34 ppm.[3] The allylic carbon (C-3) will be slightly more downfield than the others.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures data integrity and reproducibility.

- **Sample Preparation:** Accurately weigh 5-20 mg of **1-Decene, 10-methoxy-** into a clean, dry vial.[5] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃), ensuring complete dissolution.[6] The use of a deuterated solvent is critical for the spectrometer's field-frequency lock and to avoid large interfering solvent signals in ¹H NMR.
- **Sample Filtration:** Using a pipette with a cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube to remove any particulate matter which could degrade spectral resolution.[7]
- **Spectrometer Setup:** Insert the sample into the spectrometer. The instrument software will perform automatic locking (to the deuterium signal of the solvent) and shimming (optimization of the magnetic field homogeneity) to ensure sharp, symmetrical peaks.
- **Data Acquisition:** Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each nucleus. For ¹³C, proton decoupling is employed to simplify the spectrum to single lines for each carbon.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced (typically to residual solvent signals or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

Predicted IR Absorptions

The IR spectrum of **1-Decene, 10-methoxy-** will be dominated by features of the alkene and ether groups, superimposed on the absorptions of the alkane backbone.

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
=C-H Stretch	Terminal Alkene	3075 - 3095	Medium
C-H Stretch	Alkane (CH ₂ , CH ₃)	2850 - 2960	Strong
C=C Stretch	Terminal Alkene	1640 - 1650	Medium, Sharp
C-O-C Stretch	Aliphatic Ether	1070 - 1150	Strong
=C-H Bend (Out-of-plane)	Terminal Alkene	910 & 990	Strong

Causality and Interpretation:

- >3000 cm⁻¹ Region: The presence of a peak just above 3000 cm⁻¹ is a clear indication of C-H bonds on sp² carbons (=C-H), distinguishing them from the stronger alkane C-H stretches which appear just below 3000 cm⁻¹.[\[8\]](#)[\[9\]](#)
- 1645 cm⁻¹ Region: The absorption at ~1645 cm⁻¹ is characteristic of the C=C double bond stretching vibration.[\[10\]](#) Its presence confirms the alkene functionality.
- 1100 cm⁻¹ Region: A strong, prominent band around 1100 cm⁻¹ is the hallmark of the C-O-C asymmetric stretching vibration in an aliphatic ether.[\[2\]](#)[\[11\]](#) This is often one of the most intense peaks in the fingerprint region for an ether.
- <1000 cm⁻¹ Region: The two strong bands near 990 cm⁻¹ and 910 cm⁻¹ are highly diagnostic out-of-plane bending vibrations for the C-H bonds of a monosubstituted (terminal) alkene.[\[10\]](#)

Experimental Protocol: FT-IR Spectroscopy

- Instrument Background: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
- Sample Application (Neat Liquid): Since **1-Decene, 10-methoxy-** is a liquid, the simplest method is to place a single drop directly onto the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. Alternatively, a thin film can be created between two salt plates (e.g., KBr or NaCl).[12]

- Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber) is analyzed for the presence of the characteristic absorption bands outlined above.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Predicted Fragmentation Pattern (Electron Ionization)

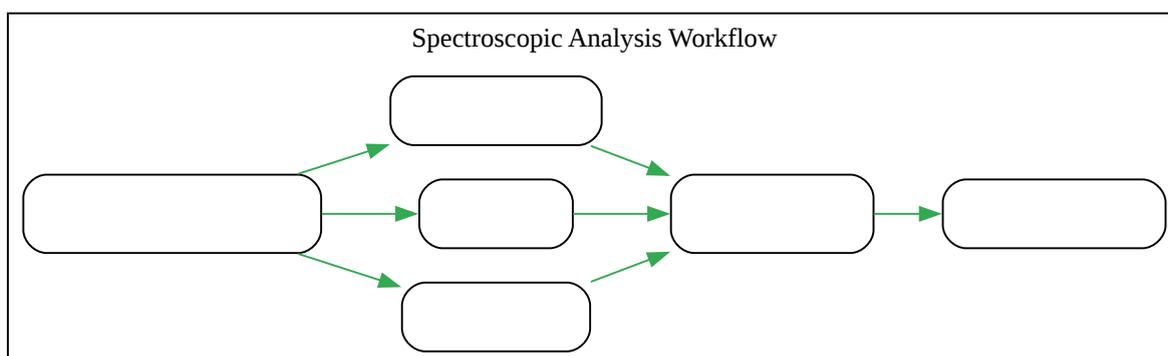
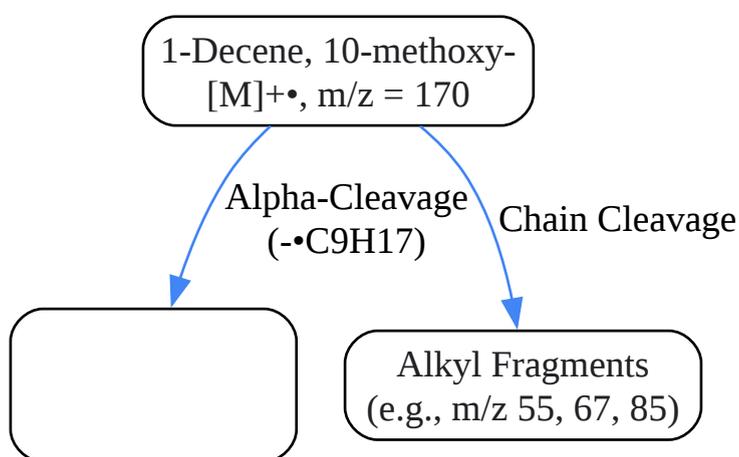
Upon electron ionization (EI), **1-Decene, 10-methoxy-** (MW = 170.29 g/mol) will form a molecular ion (M^+) at m/z 170. This ion is often unstable and undergoes fragmentation through characteristic pathways for ethers and alkenes.

- Molecular Ion (M^+): A peak at m/z 170 corresponding to $[C_{11}H_{22}O]^+$. The intensity may be low for a long-chain aliphatic compound.[13]
- Alpha-Cleavage (Ether): This is the most characteristic fragmentation for ethers.[14] Cleavage of the C-C bond adjacent (alpha) to the oxygen is highly favorable as it produces a resonance-stabilized oxonium ion. For this molecule, this results in the loss of a C_9H_{17} radical.
 - $[CH_2(CH_2)_8-O-CH_3]^+ \rightarrow [CH_2=O^+-CH_3] + \cdot C_9H_{17}$
 - This pathway generates the base peak at m/z 45. This is a highly diagnostic fragment for a methyl ether.
- Allylic Cleavage (Alkene): Cleavage of the C-C bond beta to the double bond is favorable as it generates a stable allylic carbocation.[15]
 - $[CH_2=CH-CH_2-(CH_2)_7OCH_3]^+ \rightarrow [CH_2=CH-CH_2]^+ + \cdot (CH_2)_7OCH_3$

- This pathway would lead to a fragment at m/z 41.
- Alkyl Chain Fragmentation: Long alkyl chains fragment via the loss of successive 14 amu ($-CH_2-$) units, leading to clusters of peaks at m/z values such as 55, 69, 83, etc.[13][16]

Interpretation of Known Data: The NIST Mass Spectrometry Data Center lists prominent peaks for this compound at m/z 85, 67, 55, and 45.[1]

- m/z 45: Confirmed as the $[CH_2O-CH_3]^+$ fragment from alpha-cleavage.
- m/z 55, 67, 85: These are likely fragments arising from cleavage along the hydrocarbon chain, characteristic of long-chain alkenes. For example, m/z 55 could correspond to $[C_4H_7]^+$.



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